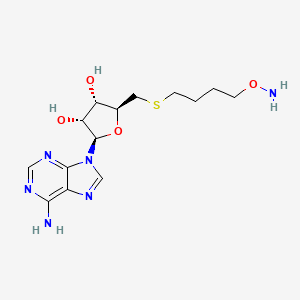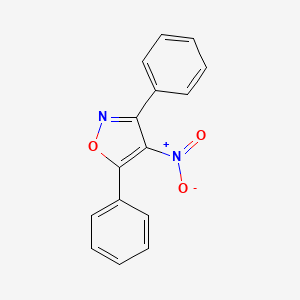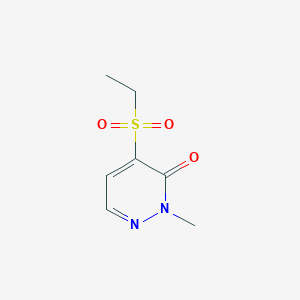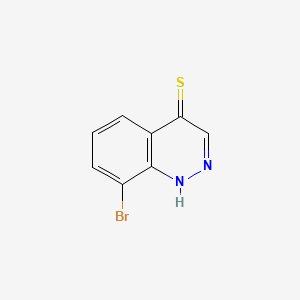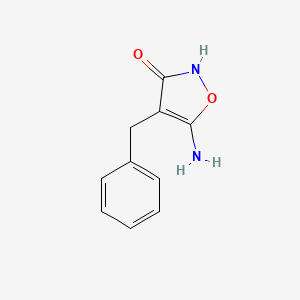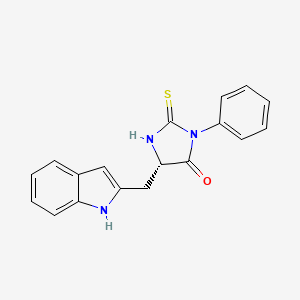
5-(4-Bromobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromobenzyl group, an ethylthio group, and a carbaldehyde group attached to a dihydropyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and ethylthiourea.
Formation of Intermediate: The reaction of 4-bromobenzyl chloride with ethylthiourea in the presence of a base such as sodium hydroxide leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the dihydropyrimidine ring.
Oxidation: The final step involves the oxidation of the dihydropyrimidine derivative to introduce the carbaldehyde group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromobenzyl methyl ether
- 4-Bromobenzyl chloride
- 4-Bromobenzyl bromide
Uniqueness
5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde is unique due to the presence of both the ethylthio and carbaldehyde groups on the dihydropyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
19143-23-8 |
|---|---|
Molekularformel |
C14H13BrN2O2S |
Molekulargewicht |
353.24 g/mol |
IUPAC-Name |
5-[(4-bromophenyl)methyl]-2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C14H13BrN2O2S/c1-2-20-14-16-12(8-18)11(13(19)17-14)7-9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) |
InChI-Schlüssel |
SNHNRYXFPJLLLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC(=C(C(=O)N1)CC2=CC=C(C=C2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


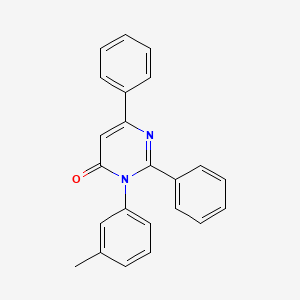
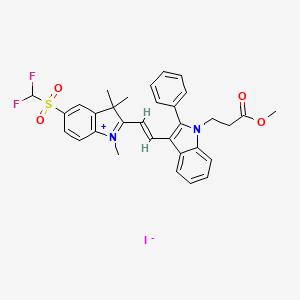

![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)

![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)
